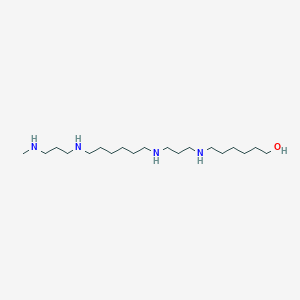
2,6,13,17-Tetraazatricosan-23-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,13,17-Tetraazatricosan-23-ol is a complex organic compound with the molecular formula C19H44N4O. It is characterized by the presence of multiple nitrogen atoms and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,13,17-Tetraazatricosan-23-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-hexanol with a series of amines under controlled conditions to introduce the nitrogen atoms at specific positions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2,6,13,17-Tetraazatricosan-23-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitrogen atoms may produce primary or secondary amines .
科学的研究の応用
2,6,13,17-Tetraazatricosan-23-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6,13,17-Tetraazatricosan-23-ol involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A well-known compound with three nitrogen atoms in a ring structure.
Tetrazine: Contains four nitrogen atoms in a ring and is used in various chemical applications.
Uniqueness
2,6,13,17-Tetraazatricosan-23-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which provides distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
14500-98-2 |
|---|---|
分子式 |
C19H44N4O |
分子量 |
344.6 g/mol |
IUPAC名 |
6-[3-[6-[3-(methylamino)propylamino]hexylamino]propylamino]hexan-1-ol |
InChI |
InChI=1S/C19H44N4O/c1-20-12-10-16-21-13-6-2-3-7-14-22-17-11-18-23-15-8-4-5-9-19-24/h20-24H,2-19H2,1H3 |
InChIキー |
AGOGAABGPVJBCG-UHFFFAOYSA-N |
正規SMILES |
CNCCCNCCCCCCNCCCNCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


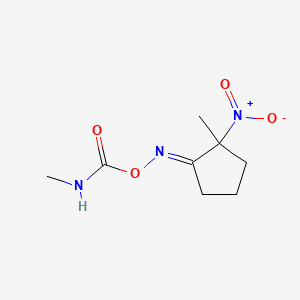

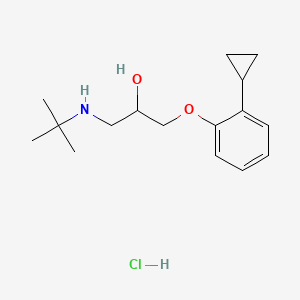
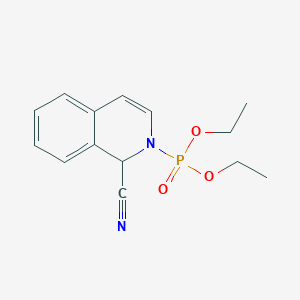
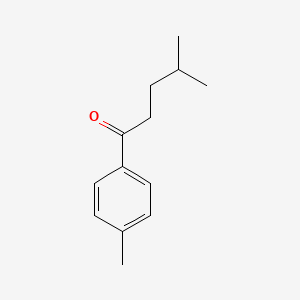

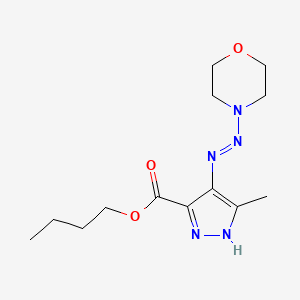
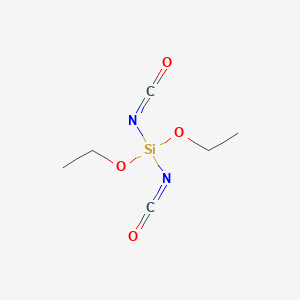
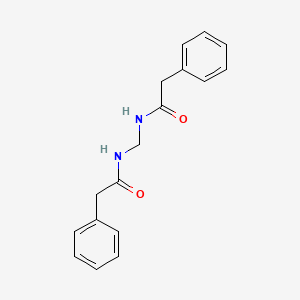
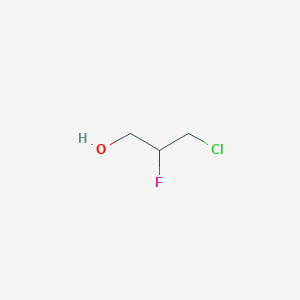
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)

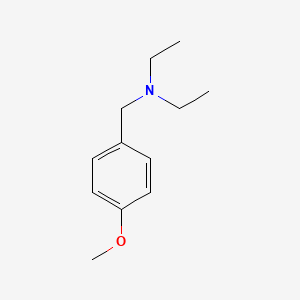
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
